4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-5-carboxamide

Lipophilicity Hydrogen bonding logP

Medicinal chemistry teams sourcing regioisomerically pure 4-amino-5-carboxamide pyrazoles often encounter co-eluting 3-amino-4-carboxamide impurities that compromise kinase SAR data. This compound (CAS 2101196-63-6) is a structurally authenticated standard with the precise substitution pattern required for NEK1/NEK2 and p38 MAP kinase hinge-binding studies. • Zero H-bond donor (tertiary N,N-diethyl amide) - suitable for CNS-penetrant inhibitor design • gem-Difluoroethyl motif enables systematic metabolic stability comparison in microsome assays • MW 246 Da, logP ~1.9 - optimal fragment for FBDD library benchmarking and lead optimization

Molecular Formula C10H16F2N4O
Molecular Weight 246.262
CAS No. 2101196-63-6
Cat. No. B2378543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-5-carboxamide
CAS2101196-63-6
Molecular FormulaC10H16F2N4O
Molecular Weight246.262
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=NN1CC(F)F)N
InChIInChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)9-7(13)5-14-16(9)6-8(11)12/h5,8H,3-4,6,13H2,1-2H3
InChIKeyGIKZTYULCIRHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-5-carboxamide: Structural Identity and Procurement Class


4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 2101196-63-6, molecular formula C₁₀H₁₆F₂N₄O, molecular weight 246.26 Da) is a fully substituted pyrazole-5-carboxamide derivative . It belongs to the broader class of heterocyclic carboxamide building blocks that have been investigated as key intermediates for kinase inhibitors, notably within NEK-family and p38 MAP kinase programs [1][2]. The compound features three distinguishing functional elements: a 4-amino group on the pyrazole core, a 1‑(2,2‑difluoroethyl) substituent, and an N,N-diethyl carboxamide at the 5‑position. Its CAS registry cluster (2101196‑63‑6) is distinct from the primary amide analog (CAS 2101199‑46‑4) and from regioisomeric 3‑carboxamide variants, underscoring the need for precise procurement when a defined substitution pattern is required for structure‑activity relationship (SAR) studies .

Why This Compound Cannot Be Swapped with In‑Class Analogs


Within the aminopyrazole‑carboxamide family, seemingly conservative alterations—replacing the N,N‑diethyl amide with a primary amide, shifting the carboxamide from the 5‑ to the 3‑position, or moving the amino group from C‑4 to C‑3—generate distinct chemical entities with divergent hydrogen‑bonding capacity, lipophilicity, and target engagement profiles [1]. The 4‑amino‑5‑carboxamide regioisomer presents a specific donor‑acceptor geometry that is not replicated by the 3‑amino‑4‑carboxamide series, while the tertiary N,N‑diethyl amide eliminates the hydrogen‑bond donor present in primary amide analogs, altering both solubility and passive membrane permeability [2][3]. These differences are critical when the compound is employed as a fragment for lead optimization or as a reference standard in SAR campaigns; uncritical substitution risks invalidating potency, selectivity, and pharmacokinetic readouts [4].

Head‑to‑Head and Class‑Level Differentiation Evidence


N,N‑Diethyl Amide vs. Primary Amide: Lipophilicity and H‑Bond Donor Impact on ADME

The target compound contains a tertiary N,N‑diethyl carboxamide that abolishes the amide NH hydrogen‑bond donor present in the primary amide analog (CAS 2101199‑46‑4). In silico predictions using the MCule platform yield a calculated logP of ~1.88 for the N,N‑diethyl derivative, while the primary amide analog shows a substantially lower logP of approximately ‑0.29 . This ~2.2 log unit increase translates to roughly 100‑fold higher predicted octanol/water partition, indicating markedly enhanced passive membrane permeability [1].

Lipophilicity Hydrogen bonding logP Drug design

Regioisomer Comparison: 4‑Amino‑5‑carboxamide vs. 3‑Amino‑4‑carboxamide Pharmacophore Geometry

The target compound positions the amino group at C‑4 and the carboxamide at C‑5, creating a hydrogen‑bond donor (NH₂) and acceptor (C=O) arranged for potential bidentate interaction with kinase hinge regions. In contrast, the 3‑amino‑4‑carboxamide regioisomer (CAS 2101196‑83‑0) inverts this pharmacophore geometry . While direct comparative inhibition data for these two regioisomers against a common kinase panel are not publicly available, the distinct spatial presentation of the amino and carboxamide groups is recognized in the patent literature as a critical determinant of kinase selectivity [1].

Regioisomerism Kinase hinge binding Pyrazole scaffold SAR

Difluoroethyl Substituent: Metabolic Stability Advantage Over Mono‑Fluorinated Analogs

The 2,2‑difluoroethyl group at the pyrazole N1 position serves as a metabolically stabilized alkyl substituent. The gem‑difluoro motif blocks oxidative O‑dealkylation pathways that readily metabolize the corresponding ethyl or 2‑fluoroethyl analogs [1]. In a patent series of pyrazole‑carboxamide kinase inhibitors, replacement of the 2‑fluoroethyl group with 2,2‑difluoroethyl increased microsomal half‑life by approximately 3‑ to 5‑fold across multiple analogs, as measured in human liver microsome (HLM) assays [2]. The target compound incorporates this stabilizing feature alongside the N,N‑diethyl amide, providing a dual pharmacokinetic optimization handle not present in non‑fluorinated or mono‑fluorinated comparators (e.g., CAS 2101199‑68‑0, which bears only a 2‑fluoroethyl group) .

Fluorine chemistry Metabolic stability CYP450 resistance Bioisostere

Fragment Drug‑Likeness: MW and H‑Bond Donor Metrics for CNS Lead Optimization

With a molecular weight of 246.26 Da, the target compound falls within the optimal fragment (MW < 300 Da) and lead‑like (MW < 350 Da) property space . It possesses 4 rotatable bonds and 3 hydrogen‑bond acceptors but, critically, zero hydrogen‑bond donors (due to the tertiary amide), giving it a favorable profile for blood‑brain barrier penetration in CNS‑targeted programs . The primary amide analog (CAS 2101199‑46‑4, MW 190.15 Da) is smaller but carries 2 hydrogen‑bond donors, which can limit CNS exposure. The N‑propyl‑3‑carboxamide regioisomer (CAS 2101196‑83‑0, MW 232.23 Da) also retains an amide NH donor . The combination of moderate molecular weight, balanced lipophilicity, and absence of H‑bond donors makes the target compound a versatile fragment for elaboration into kinase inhibitors without the property‑related attrition commonly seen with larger, more polar building blocks.

Drug-likeness Fragment-based drug discovery Lead-likeness Physicochemical properties

Optimal Procurement Scenarios


Kinase Inhibitor Fragment Elaboration and SAR Expansion

The compound’s 4‑amino‑5‑carboxamide pharmacophore with a tertiary amide and difluoroethyl N1 substituent provides a versatile starting point for fragment‑growing strategies targeting kinase hinge regions, particularly NEK1/NEK2 and p38 MAP kinase [1][2]. Its zero‑HBD profile makes it suitable for CNS‑penetrant kinase inhibitor design, where primary amide analogs would be disadvantaged.

Regioisomer‑Specific Reference Standard for Analytical Methods

Given the existence of closely related regioisomers (3‑amino‑4‑carboxamide and 4‑amino‑3‑carboxamide series) that can co‑elute under standard LC/MS conditions, this compound serves as a certified reference standard for distinguishing the 4‑amino‑5‑carboxamide series in purity assays and forced degradation studies .

Metabolic Stability Probe in Fluorine‑Scan SAR Campaigns

The gem‑difluoroethyl motif enables systematic comparison with mono‑fluoroethyl and non‑fluorinated ethyl analogs in human liver microsome assays, allowing medicinal chemistry teams to quantify the metabolic stability contribution of the second fluorine atom within a congeneric series [3].

Physicochemical Property Benchmarking in Fragment Library Curation

With MW 246 Da, logP ~1.9, and zero HBDs, the compound occupies a desirable position in fragment‑based drug discovery (FBDD) libraries, bridging the gap between very small fragments (MW < 200 Da) and larger lead‑like molecules. It can be used to benchmark property distributions when designing new fragment collections .

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